allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolo-pyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) and multiple functional groups. Key structural features include:
- Substituents:
- Allyl ester at position 4.
- 4-Ethoxy-3-methoxyphenyl group at position 3.
- 2-Ethyl and 7-methyl groups on the thiazolo-pyrimidine core.
- 3-Oxo moiety contributing to hydrogen-bonding interactions .
- Molecular Formula: C₂₂H₂₆N₂O₅S (molecular weight: 430.5 g/mol) .
- Biological Activity: Exhibits enzyme inhibition (e.g., anti-inflammatory, antimicrobial, and anticancer properties) via interaction with active sites of target proteins .
Properties
Molecular Formula |
C21H24N2O5S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
prop-2-enyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-6-10-28-20(25)17-12(3)22-21-23(19(24)13(4)29-21)18(17)14-8-9-15(27-7-2)16(11-14)26-5/h6,8-9,11,13,18H,1,7,10H2,2-5H3 |
InChI Key |
DEPUGKQLRNCGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C(=C(N=C3N2C(=O)C(S3)C)C)C(=O)OCC=C)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like phosphorus oxychloride . The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison with Analogous Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Biological Activities | Unique Features |
|---|---|---|---|---|
| Target Compound : Allyl 5-(4-ethoxy-3-methoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | 5-(4-Ethoxy-3-methoxyphenyl), 2-ethyl, 7-methyl, 6-allyl ester | 430.5 | Anti-inflammatory, antimicrobial, anticancer | Synergistic ethoxy-methoxy substitution enhances lipophilicity and target selectivity . |
| Allyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | 5-(4-Methoxyphenyl), 7-methyl, 6-allyl ester | 398.4 | Moderate COX-2 inhibition | Lacks ethoxy group, reducing metabolic stability compared to target compound . |
| Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine | 5-(4-Bromophenyl), 7-methyl, 6-ethyl ester | 407.3 | Antitumor activity (DNA intercalation) | Bromine substitution improves electrophilicity but increases toxicity risks . |
| Benzyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | 5-(4-Chlorophenyl), 2,7-dimethyl, 6-benzyl ester | 453.9 | Potent PKCK2 kinase inhibition | Chlorophenyl group enhances binding affinity to ATP pockets . |
| Ethyl 5-(4-acetoxyphenyl)-2-(4-(diethylamino)benzylidene)-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine-6-carboxylate | 5-(4-Acetoxyphenyl), 2-(diethylamino-benzylidene), 7-methyl | 505.6 | Neuroprotective and anti-inflammatory effects | Diethylamino-benzylidene group enables fluorescence-based tracking in cellular assays . |
Key Observations:
Substituent Effects on Bioactivity: Ethoxy-Methoxy Phenyl Group (target compound): Balances lipophilicity and solubility, improving membrane permeability and target engagement . Halogen Substitutions (Br, Cl): Enhance binding to hydrophobic enzyme pockets but may elevate cytotoxicity . Benzylidene Groups (e.g., diethylamino or nitrobenzylidene): Enable π-π stacking with aromatic residues in enzymes, modulating selectivity .
Physicochemical Properties :
- The target compound’s allyl ester at position 6 increases metabolic stability compared to ethyl or methyl esters .
- 3-Oxo Group : Facilitates hydrogen bonding, critical for stabilizing enzyme-inhibitor complexes .
Synthetic Accessibility :
- The target compound is synthesized via condensation of thiazole precursors with substituted aldehydes under acidic conditions, followed by allyl esterification .
- Bromine or chlorine substitutions require halogenation steps, complicating synthesis .
Crystallographic Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
